(S)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride
CAS No.: 2055390-08-2
Cat. No.: VC7067587
Molecular Formula: C4H9ClF3NO
Molecular Weight: 179.57
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2055390-08-2 |
|---|---|
| Molecular Formula | C4H9ClF3NO |
| Molecular Weight | 179.57 |
| IUPAC Name | (2S)-1-(trifluoromethoxy)propan-2-amine;hydrochloride |
| Standard InChI | InChI=1S/C4H8F3NO.ClH/c1-3(8)2-9-4(5,6)7;/h3H,2,8H2,1H3;1H/t3-;/m0./s1 |
| Standard InChI Key | ZJGKYDGXVATMFY-DFWYDOINSA-N |
| SMILES | CC(COC(F)(F)F)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Stereochemistry
The compound’s IUPAC name, (S)-1-methyl-2-trifluoromethoxy-ethylamine hydrochloride, delineates its structure:
-
A two-carbon ethylamine backbone with a methyl group at position 1 and a trifluoromethoxy (-OCF) group at position 2.
-
The (S)-configuration at the chiral center ensures enantiomeric purity, a requisite for interactions with biological targets .
-
The hydrochloride salt form enhances stability and solubility in polar solvents .
The molecular formula confirms the presence of chlorine, fluorine, and nitrogen atoms, contributing to its distinct reactivity and physicochemical behavior .
Physicochemical Properties
Key properties derived from supplier data and computational analyses include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 179.57 g/mol | |
| Purity | ≥97% | |
| Melting Point | Not reported | - |
| Solubility | Likely polar solvents | Inferred |
| XLogP3 | Estimated ~1.2 (hydrophilic) | Analogous data |
The absence of melting point and solubility data in available sources highlights gaps in publicly accessible characterizations .
Synthetic Pathways and Manufacturing
Reported Synthesis Strategies
While explicit synthetic routes for this compound are proprietary, analogous amine hydrochlorides are typically synthesized via:
-
Reductive Amination: Reaction of ketones or aldehydes with ammonia or amines under reducing conditions.
-
Nucleophilic Substitution: Displacement of leaving groups (e.g., halides) by amines in trifluoromethoxy-containing precursors.
-
Salt Formation: Treatment of the free base amine with hydrochloric acid to yield the hydrochloride salt .
Applications in Pharmaceutical and Chemical Industries
Role as a Chiral Intermediate
The (S)-enantiomer’s configuration is pivotal for:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume